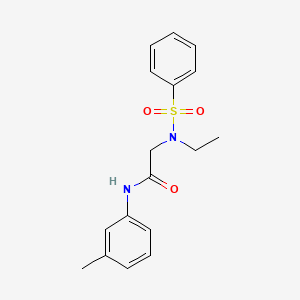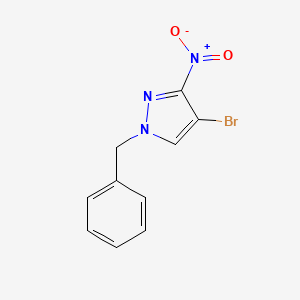
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as S-705, is a small molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease. This protease is essential for the replication of the virus, making it an important target for the development of antiviral drugs.
Mecanismo De Acción
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the main protease of SARS-CoV-2, which is essential for the replication of the virus. The protease cleaves the viral polyproteins into functional proteins that are required for viral replication. N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the active site of the protease and prevents its activity, thereby inhibiting viral replication.
Biochemical and Physiological Effects
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of antiviral drugs. It has been found to be well-tolerated in animal studies and has shown good oral bioavailability. In addition, N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a broad spectrum of activity against different strains of SARS-CoV-2 and other RNA viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its low toxicity and good pharmacokinetic properties, which make it a safe and effective candidate for the development of antiviral drugs. However, one limitation is that it is still in the early stages of development and more research is needed to fully understand its potential as an antiviral drug.
Direcciones Futuras
There are several future directions for the research and development of N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to optimize its pharmacokinetic properties to improve its effectiveness as an antiviral drug. Another direction is to study its efficacy in animal models and in clinical trials. In addition, N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could be used in combination with other antiviral drugs to improve its effectiveness against SARS-CoV-2 and other RNA viruses.
Conclusion
In conclusion, N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising candidate for the development of antiviral drugs against SARS-CoV-2 and other RNA viruses. Its low toxicity and good pharmacokinetic properties make it a safe and effective candidate for further research and development. With more research and development, N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide could become an important tool in the fight against viral diseases.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential as an antiviral drug against SARS-CoV-2. In vitro studies have shown that it can inhibit the replication of the virus with an EC~50~ value of 0.2 μM. It has also been shown to be effective against other coronaviruses, such as SARS-CoV and MERS-CoV. In addition, N~2~-ethyl-N~1~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to be effective against influenza viruses and other RNA viruses.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(24(21,22)14-9-5-4-6-10-14)13-17(20)18-15-11-7-8-12-16(15)23-2/h4-12H,3,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTKQXBQGYRWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)
![6-[(2-ethoxyphenoxy)methyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4388537.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2-chloro-N-methylbenzamide](/img/structure/B4388541.png)
![1'-(2-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4388543.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4388554.png)


![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4388571.png)
![2-(4-{4-[(1-phenylethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4388596.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)(phenyl)acetonitrile](/img/structure/B4388599.png)
![methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4388604.png)
![(2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4388608.png)
![5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4388620.png)
![1-(4-fluorophenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4388633.png)